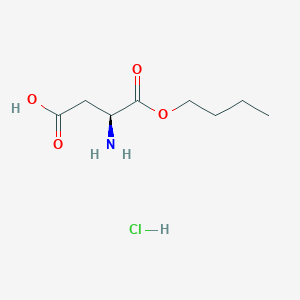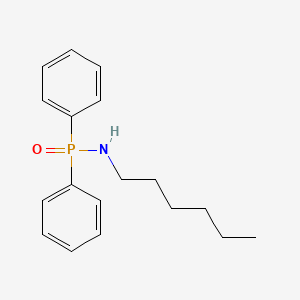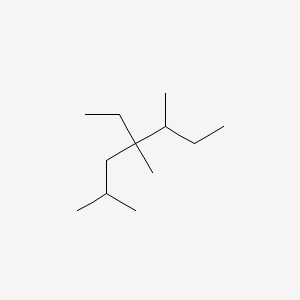
Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- is a complex organic compound that features a methanone group bonded to a 2-hydroxyphenyl and a 1,2,5-triphenyl-1H-imidazol-4-yl group. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties .
Preparation Methods
The synthesis of Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a fluorescent molecule for studying molecular interactions and properties . In biology, it serves as a probe for investigating cellular processes and mechanisms . In medicine, it has potential therapeutic applications due to its ability to interact with various biological targets .
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methanone, (2-hydroxyphenyl)(1,2,5-triphenyl-1H-imidazol-4-yl)- is unique due to its specific structure and properties. Similar compounds include other imidazole derivatives such as 2,4,5-triphenylimidazole and 1H-benzo[d]imidazol-2-yl(phenyl)methanone . These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
62283-94-7 |
|---|---|
Molecular Formula |
C28H20N2O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(1,2,5-triphenylimidazol-4-yl)methanone |
InChI |
InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)27(32)25-26(20-12-4-1-5-13-20)30(22-16-8-3-9-17-22)28(29-25)21-14-6-2-7-15-21/h1-19,31H |
InChI Key |
YHAFXARLSCDKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-](/img/structure/B14549510.png)


![4-{[(4-Ethoxyphenyl)carbamoyl]sulfanyl}phenyl acetate](/img/structure/B14549542.png)


![[2-(Benzylperoxy)propan-2-yl]benzene](/img/structure/B14549562.png)



![5-Methyl-4-[(E)-(2,4,6-trichlorophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14549577.png)
![Methyl 4-hydroxy-3-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B14549579.png)
